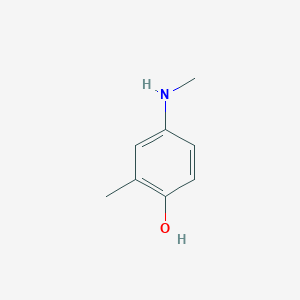

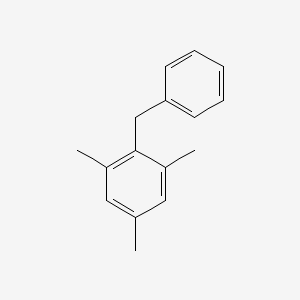

2-Methyl-4-(methylamino)phenol

Vue d'ensemble

Description

“2-Methyl-4-(methylamino)phenol” is also known as “4-Methylaminophenol sulfate” or "Metol" . It is a colorless salt and a popular photographic developer used in monochrome photography . It is also used as a laboratory chemical .

Synthesis Analysis

The compound can be synthesized by the Petasis reaction . This reaction is a multi-component reaction that allows the conversion of an amine, an aldehyde, and an organoboronic acid into an amine .Molecular Structure Analysis

The molecular formula of “2-Methyl-4-(methylamino)phenol” is C7H9NO . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The compound has a molecular weight of 137.18 . It is a solid at room temperature . More detailed physical and chemical properties may be available from suppliers .Applications De Recherche Scientifique

Photographic Developer

2-Methyl-4-(methylamino)phenol is a popular photographic developer used in black & white photography . It is an excellent developing agent for most continuous tone developer applications, and it has been widely used in published developer formulas as well as commercial products .

Synthesis of Fluorescent Sensors

This compound can be used in the synthesis of 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species . This application is particularly important in biological and medical research, where fluorescent sensors are used to detect and measure the presence of reactive oxygen species.

Preparation of Silver Nanomaterials

2-Methyl-4-(methylamino)phenol is also used as an organic reducing agent to prepare silver nanomaterials . Silver nanomaterials have a wide range of applications, including in electronics, catalysis, and antimicrobial coatings.

Determination of Contaminants and Drugs

It is used as a reagent in several reactions employed to determine the levels of contaminants and drugs by various means, particularly by electrochemical or spectrophotometric methods .

Synthesis of Azo Dyes and Dithiocarbamate

The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . Azo dyes are widely used in the textile industry, while dithiocarbamates have applications in agriculture as fungicides and pesticides.

Constituents of Pharmaceuticals

Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-4-(methylamino)phenol is the quorum regulator SarA of Staphylococcus aureus . This compound specifically targets SarA, which is a key player in the regulation of virulence factors and biofilm formation in S. aureus .

Mode of Action

2-Methyl-4-(methylamino)phenol interacts with SarA, leading to the down-regulation of biofilm formation and the expression of virulence genes in S. aureus . This interaction inhibits the ability of S. aureus to form biofilms and express virulence factors, which are crucial for its pathogenesis and evasion of the host immune system .

Biochemical Pathways

The compound affects the quorum sensing (QS) pathway in S. aureus . QS is a cell-to-cell communication process that allows bacteria to coordinate their behavior based on population density. By targeting SarA, 2-Methyl-4-(methylamino)phenol disrupts this communication, leading to a reduction in biofilm formation and virulence factor expression .

Pharmacokinetics

The compound’s molecular weight (13717900 ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of 2-Methyl-4-(methylamino)phenol results in a significant reduction in biofilm formation and virulence factor expression in S. aureus . This can potentially make the bacteria more susceptible to the host immune response and conventional antibiotics .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-(methylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(9-2)3-4-8(6)10/h3-5,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTFQQMGQLXHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275394 | |

| Record name | 2-methyl-4-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(methylamino)phenol | |

CAS RN |

45804-36-2 | |

| Record name | 2-methyl-4-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)

![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)

![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)